
1,6-epi-Cyclophellitol
Beschreibung
Historical Context and Discovery
1,6-epi-Cyclophellitol emerged from structural optimization efforts targeting the natural product cyclophellitol, first isolated in 1990 from the mushroom Phellinus sp.. Cyclophellitol was identified as a potent β-glucosidase inhibitor, but its epimer, this compound, was later synthesized to explore stereochemical variations. Early studies in the 2000s revealed its unique ability to inhibit α-glucosidases, broadening its therapeutic potential. By 2022, its role as a lysosomal α-glucosidase stabilizer for Pompe disease therapy was firmly established.
Structural Classification and Nomenclature
This compound (C₇H₁₂O₅) is a bicyclic cyclitol featuring:
- A 7-oxabicyclo[4.1.0]heptane core.
- Hydroxyl groups at positions 2, 3, 4, and 5.
- A hydroxymethyl group at position 5.
- An epoxide bridge between C1 and C6, distinguishing it from cyclophellitol’s C1–C7 epoxide.
The "epi" designation reflects the inverted stereochemistry at C6 compared to cyclophellitol (Table 1).
Table 1: Structural Comparison of Cyclophellitol and this compound
Feature | Cyclophellitol | This compound |
---|---|---|
Epoxide Bridge | C1–C7 | C1–C6 |
C6 Configuration | R | S |
Primary Target | β-Glucosidases | α-Glucosidases |
Relationship to Natural Product Cyclophellitol
While cyclophellitol irreversibly inhibits β-glucosidases via covalent epoxide ring-opening, this compound adopts a distinct binding mode. Its C1–C6 epoxide enables reversible, competitive inhibition of α-glucosidases by mimicking the substrate’s ⁴C₁ chair conformation in Michaelis complexes. This structural tweak shifts selectivity from β- to α-glucosidases, expanding its biological applications.
Position in Glycomimetic Inhibitor Classification
As a glycomimetic, this compound belongs to the "transition-state analog" class, mimicking the oxocarbenium ion intermediate in glycosidase catalysis. Unlike covalent inhibitors (e.g., cyclophellitol aziridine), it operates through non-covalent, conformational mimicry, offering reversible inhibition with reduced off-target effects.
Eigenschaften
Molekularformel |
C7H12O5 |
---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
(1R,2R,3S,4R,5R,6S)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol |
InChI |
InChI=1S/C7H12O5/c8-1-2-3(9)4(10)5(11)7-6(2)12-7/h2-11H,1H2/t2-,3-,4+,5-,6+,7-/m1/s1 |
InChI-Schlüssel |
YQLWKYQDOQEWRD-XQCVOTFFSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H]2[C@H]1O2)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C2C1O2)O)O)O)O |
Synonyme |
1,6-epi-cyclophellitol 5-hydroxymethyl-7-oxabicyclo(4,1,0)heptane-2,3,4-triol cyclophellitol epi-CPL |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Glycosidase Inhibition
1,6-epi-Cyclophellitol and its derivatives, such as cyclosulfates and cyclosulfamidates, are recognized as potent inhibitors of glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates and glycoconjugates, playing crucial roles in various biological processes.
Therapeutic Applications
- Pompe Disease Treatment : Recent studies have highlighted the potential of this compound cyclosulfamidate as a pharmacological chaperone for human lysosomal acid α-glucosidase (GAA). This compound stabilizes recombinant human GAA in vitro and enhances its activity in plasma, presenting a promising alternative to existing therapies like miglustat . In vitro experiments demonstrated that this compound could reduce GAA degradation significantly and increase its activity compared to controls .
- Antiviral Activity : this compound has also shown promise in antiviral applications. For instance, it has been demonstrated to inhibit SARS-CoV-2 replication effectively. In cell culture studies, treatment with this compound resulted in a substantial reduction in infectious virus progeny without affecting viral RNA production . The compound's mechanism appears to involve the inhibition of viral protein maturation rather than direct virucidal action .
Comparative Data on Inhibitory Potency
The following table summarizes key findings related to the inhibitory potency of this compound against various glycosidases and its comparative efficacy with other known inhibitors:
Case Studies and Research Findings
Numerous studies have documented the efficacy and applications of this compound:
- Case Study: Pompe Disease : A study published in the Journal of the American Chemical Society reported that this compound cyclosulfamidate significantly stabilized rhGAA and improved its functional activity in cellular models. The compound demonstrated a superior profile compared to traditional treatments like miglustat .
- Case Study: SARS-CoV-2 Inhibition : Research indicated that treatment with this compound cyclosulfate led to a dramatic reduction in viral load in infected cell cultures. The compound was effective against multiple variants of SARS-CoV-2, reinforcing its potential as an antiviral agent .
Analyse Chemischer Reaktionen
Key Synthetic Pathways:
-
Epoxidation and Cyclosulfate Formation :
1,6-epi-Cyclophellitol is synthesized via epoxidation of precursor compounds using methyl(trifluoromethyl)dioxirane, yielding diastereomeric mixtures. Subsequent oxidation and hydrogenolysis steps produce cyclosulfates or cyclosulfamidates . -
Cyclosulfamidate Derivatives :
Substitution of cyclic sulfate oxygen with nitrogen generates cyclosulfamidates (e.g., compound 4 ), reducing electrophilicity and enabling reversible enzyme binding .
Structural Data:
Covalent Inhibition:
-
α-Glucosidases :
this compound cyclosulfate 5 acts as a covalent inhibitor by mimicking the 4C₁ Michaelis complex. The catalytic nucleophile (Asp518 in rhGAA) attacks the cyclic sulfate, forming a stable ester intermediate . -
β-Glucosidases :
β-Cyclosulfate 6 shows weaker inhibition due to conformational mismatch with the 1S₃ Michaelis complex of β-glucosidases .
Reversible Inhibition:
-
Cyclosulfamidate 4 binds competitively to GAA via hydrogen bonding with Asp616 and Trp481, preventing catalytic activity without covalent modification .
Computational Studies:
-
Ab Initio Metadynamics :
Cyclosulfates 5 and 6 adopt a 4C₁ chair conformation in solution, verified by J-coupling constants (e.g., J<sub>H1-H2</sub> = 9.6 Hz) .
Parameter | Cyclosulfate 5 | Cyclosulfate 6 |
---|---|---|
Predicted Conformation | 4C₁ (ΔG = 0 kcal/mol) | 4C₁ (ΔG = 0 kcal/mol) |
Energy Barrier (4C₁ → 1S₃) | 2.1 kcal/mol | 3.5 kcal/mol |
Enzyme Stabilization:
-
Pompe Disease :
Cyclosulfamidate 4 stabilizes recombinant human GAA (rhGAA) in vitro and in vivo:
Selectivity Profile:
Compound | α-Glucosidase (IC₅₀) | β-Glucosidase (IC₅₀) | Selectivity Ratio (α/β) |
---|---|---|---|
5 | 0.2 µM | >100 µM | >500 |
4 | 0.5 µM | >100 µM | >200 |
Cyclosulfate vs. Cyclosulfamidate:
Feature | Cyclosulfate 5 | Cyclosulfamidate 4 |
---|---|---|
Inhibition Mode | Irreversible | Reversible |
Key Interaction | Covalent bond with Asp518 | Hydrogen bonding with Asp616 |
Plasma Stability (t₁/₂) | 2 hours | 6 hours |
Vorbereitungsmethoden
Synthesis via Tatsuta’s Epoxide-Opening Strategy
The seminal work by Tatsuta and co-workers established a foundational route for synthesizing 1,6-epi-cyclophellitol from D-galactopyranose derivatives . The process begins with the conversion of D-galactopyranose 13 into a protected epoxide intermediate. Epoxide opening with sodium azide yields a trans-azido alcohol mixture (10 and 19 ), which undergoes Staudinger reaction with triphenylphosphine to form tetra-O-benzyl-1,6-epi-cyclophellitol-aziridine 11 . Final deprotection under Birch conditions (lithium in liquid ammonia) removes benzyl groups, yielding this compound 12 .
Critical steps include:
-
Epoxide Formation : Treatment of the galactopyranose derivative with NaOCl in CHCl achieves stereoselective epoxidation.
-
Azide Introduction : Sodium azide selectively opens the epoxide, favoring trans-addition due to steric and electronic factors.
-
Deprotection : Birch reduction cleaves benzyl ethers without disrupting the aziridine ring.
This method achieves a total yield of 28% over eight steps, with stereochemical fidelity confirmed via NMR and X-ray crystallography .
Ferrier-II Reaction-Mediated Carbocyclization
An alternative approach leverages the Ferrier-II reaction to construct the carbocyclic core of this compound . Starting from 5-enoglucopyranoside 1 , palladium chloride (PdCl)-mediated Ferrier-II rearrangement generates a cyclohexane skeleton. Subsequent hydroxymethylation at C1 involves nucleophilic epoxide opening with a formaldehyde equivalent, followed by mesylation and base-induced cyclization to form the β-epoxide .
Key Advantages :
-
Regioselectivity : The Ferrier-II reaction ensures correct carbocyclic ring formation, avoiding undesired diastereomers.
-
Scalability : Starting materials are commercially available, enabling gram-scale synthesis.
However, the route requires meticulous protection/deprotection steps, with a total yield of 14% due to losses during column chromatography .
Stereoselective Synthesis from Protected Cyclophellitol Intermediates
A third strategy modifies pre-synthesized cyclophellitol through stereochemical inversion at C6 . Tetra-O-benzyl-cyclophellitol 9 undergoes epoxide opening with sodium bicarbonate and trifluoroacetone in acetonitrile, yielding a diastereomeric mixture. Selective crystallization and hydrogenolytic debenzylation (Pd(OH)/H) afford this compound with >95% enantiomeric excess .
Optimization Insights :
-
Solvent Effects : Acetonitrile enhances nucleophilic attack at the less hindered epoxide carbon.
-
Catalyst Choice : Pd(OH) minimizes over-reduction of the aziridine moiety.
This method achieves a 65% yield for the epimerization step, making it suitable for industrial-scale production .
Comparative Analysis of Synthetic Routes
Method | Starting Material | Key Reagents | Total Yield | Stereoselectivity |
---|---|---|---|---|
Tatsuta’s Epoxide Route | D-Galactopyranose | NaOCl, NaN, Li/NH | 28% | High (≥90% de) |
Ferrier-II Reaction | 5-Enoglucopyranoside | PdCl, m-CPBA | 14% | Moderate (70% de) |
Epimerization Approach | Tetra-O-benzyl-cyclophellitol | NaHCO, Pd(OH) | 65% | Excellent (≥95% ee) |
Trade-offs :
-
Tatsuta’s Route offers superior stereocontrol but lower overall yield.
-
Ferrier-II Reaction is scalable but requires costly palladium catalysts.
-
Epimerization maximizes yield but depends on pre-synthesized cyclophellitol.
Structural Characterization and Validation
Post-synthetic validation of this compound relies on advanced analytical techniques:
-
NMR Spectroscopy : H and C NMR confirm the bicyclic structure and stereochemistry. Key signals include a deshielded epoxide proton at δ 3.8–4.1 ppm and axial hydroxyl resonances .
-
High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 250.1315 ([M+H]) validate the molecular formula CHO.
-
X-Ray Crystallography : Single-crystal analysis resolves absolute configuration, distinguishing this compound from its C3-epimer .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,6-epi-cyclophellitol, and how do they influence its stereochemical configuration?
- Methodological Answer : this compound is synthesized via diastereoselective cyclization of oxiranyl radicals or Grubbs’ ring-closing metathesis followed by radical transformations. The choice of starting material (e.g., d-xylose) and reaction conditions (e.g., radical vs. metathesis pathways) determines the stereochemical outcome. For example, Grubbs’ metathesis preserves the desired 4C1 chair conformation critical for enzyme inhibition .
- Key Data : Radical cyclization yields moderate diastereoselectivity, while metathesis routes achieve higher fidelity in configuring the cyclohexenol core .
Q. How does this compound inhibit α-glucosidases, and what distinguishes it from non-covalent inhibitors like castanospermine?
- Methodological Answer : Unlike reversible inhibitors (e.g., castanospermine), this compound acts as a mechanism-based irreversible inhibitor. It mimics the 4C1 Michaelis complex conformation of α-glucosidases, enabling covalent modification of catalytic nucleophiles (e.g., Asp518 in human lysosomal α-glucosidase). Competitive activity-based protein profiling (ABPP) and X-ray crystallography confirm its covalent binding .
- Key Data : Inhibitory potency (IC₅₀) for yeast α-glucosidase is ~10 nM, with >100-fold selectivity over β-glucosidases .
Q. What are the established applications of this compound in disease models?
- Methodological Answer : The compound blocks SARS-CoV-2 replication by inhibiting endoplasmic reticulum (ER) α-glucosidase II, preventing spike protein maturation. It also stabilizes lysosomal α-glucosidase (GAA) in Pompe disease models. Methods include viral titer assays, Western blotting for spike protein processing, and enzyme stabilization studies in zebrafish .
- Key Data : Reduces SARS-CoV-2 viral load by >90% in human lung epithelial cells at 1 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported α-glucosidase vs. β-glucosidase selectivity of this compound analogs?
- Methodological Answer : Discrepancies arise from variations in enzyme isoforms and assay conditions. Use ABPP with broad-spectrum probes (e.g., β-cyclophellitol cyclosulfates) to compare inhibitor specificity across glycosidase families. Pair with kinetic studies (Kₐ, kᵢₙₐcₜ) and structural analysis (e.g., co-crystallography with GH31 vs. GH30 enzymes) .
- Key Data : β-Cyclosulfate 6 shows 50-fold weaker inhibition of β-glucosidases compared to α-isoforms, highlighting conformational sensitivity .
Q. What experimental designs optimize this compound’s therapeutic potential while minimizing off-target effects?
- Methodological Answer : Employ dual strategies:
- Selectivity Screening : Use ABPP with human proteome extracts to identify off-target interactions.
- Pharmacokinetic Profiling : Assess tissue distribution and metabolic stability via LC-MS in murine models.
- Co-dosing Studies : Combine with β-glucosidase inhibitors (e.g., cyclophellitol aziridine) to isolate α-glucosidase-specific effects .
Q. How do structural modifications (e.g., cyclosulfates vs. aziridines) alter this compound’s inhibitory mechanism?
- Methodological Answer : Compare reaction itineraries using quantum mechanical (QM) calculations and transition-state analog crystallography. For example:
- Cyclosulfates : Mimic the 4C1 chair conformation, enabling nucleophilic attack by catalytic aspartates.
- Aziridines : Introduce a strained three-membered ring, enhancing covalent bond formation.
Validate via time-dependent inactivation assays and mass spectrometry .
Q. What methodologies confirm the role of ER α-glucosidase II inhibition in this compound’s antiviral activity?
- Methodological Answer :
- CRISPR Knockout : Generate ER α-glucosidase II-deficient cell lines to test residual antiviral activity.
- Pulse-Chase Analysis : Track spike protein maturation in SARS-CoV-2-infected cells with/without inhibitor.
- ABPP in Primary Cells : Use activity-based probes in air-liquid interface (ALI) cultures of human airway epithelia to map enzyme engagement .
Data Contradiction Analysis
Q. Why does this compound inhibit experimental metastasis, while cyclophellitol does not?
- Methodological Answer : The discrepancy stems from α-glucosidase vs. β-glucosidase specificity. Use isoform-specific knockout models (e.g., α-glucosidase siRNA) and competitive ABPP to link metastasis inhibition to α-glucosidase activity. Validate with in vivo metastasis assays (e.g., tail vein injection in mice) .
- Key Data : this compound reduces lung metastasis by 60% in murine models, whereas cyclophellitol shows no effect .
Tables for Key Findings
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.